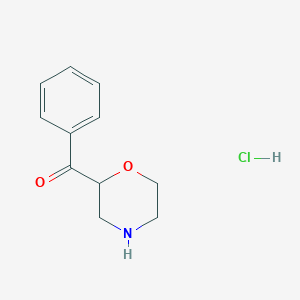

2-Benzoylmorpholine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

morpholin-2-yl(phenyl)methanone;hydrochloride |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(9-4-2-1-3-5-9)10-8-12-6-7-14-10;/h1-5,10,12H,6-8H2;1H |

InChI Key |

WNVNOPSKZKBQCW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C(=O)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoylmorpholine Hydrochloride

Classical Synthetic Routes to 2-Benzoylmorpholine Derivatives

Traditional approaches to morpholine (B109124) synthesis have laid the groundwork for accessing a variety of derivatives. These methods typically rely on fundamental cyclization strategies involving stoichiometric reagents.

Exploration of Established Reaction Pathways

The most prevalent classical strategies for forming the morpholine ring involve the cyclization of vicinal amino alcohols or their derivatives. researchgate.net One common pathway is the dehydration of bis(2-hydroxyethyl)amines, often requiring high temperatures (80–180°C) and strong acids like concentrated H₂SO₄ or polyphosphoric acid. researchgate.net Another established route involves the reaction of dialkylene glycols, such as diethylene glycol, with ammonia (B1221849) in the presence of hydrogen and a hydrogenation catalyst at elevated temperatures and pressures. google.com

For the synthesis of C-2 substituted morpholines, a logical starting point is a correspondingly substituted 1,2-amino alcohol. nih.govchemrxiv.org For instance, a 1-aryl-2-aminoethanol derivative can be cyclized to form a 2-arylmorpholine. nih.gov A common method for this cyclization is the reaction of the amino alcohol with an annulating agent like chloroacetyl chloride. chemrxiv.org A newer, more efficient one-pot method involves reacting 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) and a base, such as potassium tert-butoxide (tBuOK), which cleanly provides N-monoalkylation products that can cyclize to form various substituted morpholines. chemrxiv.orgorganic-chemistry.org

Stoichiometric Reagent-Based Syntheses

Stoichiometric syntheses are characterized by the use of reagents in at least a 1:1 molar ratio, which are consumed during the reaction. A key example in morpholine synthesis is the Mitsunobu reaction, which utilizes stoichiometric amounts of triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD) as dehydrating agents to facilitate the cyclization of diols. researchgate.net

Another approach involves the reaction of β-amino alcohols with dicyanofumarates. This reaction proceeds under mild conditions through an addition-elimination-lactonization pathway to selectively yield morpholin-2-one (B1368128) derivatives. researchgate.net These morpholinones can then serve as precursors to other substituted morpholines. For example, α-alkylation of 3-morpholinones followed by reduction with a stoichiometric reducing agent like Lithium Aluminium Hydride (LiAlH₄) can yield 2-substituted morpholines. rsc.org The formation of the hydrochloride salt is typically achieved in a final step by treating the free base with hydrochloric acid.

Table 1: Comparison of Classical Synthesis Precursors

| Starting Material | Reagents/Conditions | Product Type | Reference |

| Bis(2-hydroxyethyl)amines | H₂SO₄, High Temperature | Unsubstituted/Substituted Morpholines | researchgate.net |

| Diethylene Glycol | NH₃, H₂, Hydrogenation Catalyst | Unsubstituted Morpholine | google.com |

| 1,2-Amino Alcohols | Ethylene Sulfate, tBuOK | Substituted Morpholines | chemrxiv.orgorganic-chemistry.org |

| β-Amino Alcohols | Dicyanofumarates | Morpholin-2-ones | researchgate.net |

| 3-Morpholinones | LiAlH₄ (reduction step) | 2-Substituted Morpholines | rsc.org |

Modern Advancements in the Synthesis of 2-Benzoylmorpholine Hydrochloride

Contemporary synthetic chemistry has focused on developing more efficient, selective, and sustainable methods, with a strong emphasis on catalytic approaches to minimize waste and improve reaction control.

Catalytic Approaches to Construction of the 2-Benzoylmorpholine Scaffold

Catalytic methods offer significant advantages over classical routes, including milder reaction conditions, higher efficiency, and the ability to induce stereoselectivity.

Metal-Catalyzed Reaction Development

Transition-metal catalysis has become a powerful tool for constructing heterocyclic rings. Palladium-catalyzed reactions are particularly prominent. One strategy involves an intramolecular Wacker-type aerobic oxidative cyclization of alkenes, which can be used to synthesize morpholines and other nitrogen heterocycles using a Pd(DMSO)₂(TFA)₂ catalyst. organic-chemistry.org Another sophisticated approach is the Pd-catalyzed carboamination, where an O-allyl ethanolamine (B43304) derivative reacts with an aryl or alkenyl bromide to form cis-3,5-disubstituted morpholines as single stereoisomers. nih.gove3s-conferences.org This method involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by aminopalladation and reductive elimination. nih.gov

Iron(III) has also been used to catalyze the diastereoselective synthesis of disubstituted morpholines from amino ethers and hydroxy amines that contain an allylic alcohol. organic-chemistry.org Furthermore, a sequential process combining a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, provides an efficient route to various di- and tri-substituted morpholines. organic-chemistry.org More recently, a highly modular and diastereoselective photocatalytic annulation strategy has been developed. nih.govfigshare.comacs.orguclouvain.be This method uses a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct diverse 2-aryl morpholines from readily available starting materials, proceeding through a radical cation intermediate. nih.govfigshare.com

Table 2: Overview of Metal-Catalyzed Morpholine Syntheses

| Catalyst System | Reaction Type | Key Features | Reference |

| Pd(DMSO)₂(TFA)₂ | Wacker-type Cyclization | Aerobic, base-free | organic-chemistry.org |

| Pd(OAc)₂ / P(2-furyl)₃ | Carboamination | Stereoselective, forms cis-isomers | nih.gove3s-conferences.org |

| Fe(III) salts | Heterocyclization | Diastereoselective | organic-chemistry.org |

| Iridium or Ruthenium Photocatalyst | Photocatalytic Annulation | Visible light, high modularity, diastereoselective | nih.govfigshare.comacs.org |

Organocatalytic Methodologies

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a complementary field to metal catalysis, often providing unique reactivity and selectivity. While specific organocatalytic routes to 2-benzoylmorpholine are not extensively documented, general principles can be applied. For instance, base catalysis can be used in the reaction of tosyl-oxazetidine with α-formyl carboxylates to produce morpholine hemiaminals, which are versatile intermediates for creating highly substituted, conformationally rigid morpholines. acs.orgnih.gov

The development of multicomponent reactions (MCRs) also provides a powerful de novo strategy for synthesizing morpholine scaffolds. acs.org An Ugi-tetrazole reaction, for example, can be followed by an intramolecular SN2 cyclization to build the morpholine ring, allowing for substitution at multiple positions. acs.org These MCR approaches are valued for their operational simplicity and ability to generate diverse molecular scaffolds from simple starting materials. acs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.camdpi.com It operates on a framework of twelve principles aimed at making chemical manufacturing more sustainable by preventing waste, maximizing the incorporation of reagents into the final product, using less hazardous chemicals, and improving energy efficiency. mun.caresearchgate.net In the context of synthesizing active pharmaceutical ingredients (APIs), these principles guide chemists to develop environmentally benign processes that are also economically viable. unibo.itwjpmr.com The application of green chemistry to the synthesis of this compound involves adopting strategies that minimize environmental impact and enhance safety.

Solvent-Free Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of organic solvents, which are often toxic, flammable, and contribute significantly to chemical waste. researchgate.net Solvent-free synthesis, also known as solid-state or neat reaction, offers a powerful alternative. rsc.orgresearchgate.net These reactions can be facilitated by grinding solid reactants together or through microwave irradiation. researchgate.netresearchgate.net

For instance, the Claisen-Schmidt aldol (B89426) condensation, a common carbon-carbon bond-forming reaction, can be performed by simply grinding an aldehyde and a ketone with a solid base like sodium hydroxide (B78521) (NaOH) in a mortar and pestle, yielding the product with high efficiency and purity. rsc.org This approach eliminates the need for a reaction solvent, simplifying workup and reducing waste. rsc.org Microwave-assisted synthesis under solvent-free conditions has also proven effective, often leading to shorter reaction times and high yields. researchgate.net

Table 1: Comparison of Reaction Conditions for Chalcone Synthesis

| Method | Catalyst/Conditions | Solvent | Typical Characteristics |

|---|---|---|---|

| Conventional | NaOH or KOH | Ethanol (B145695), THF, etc. | Requires heating, solvent removal, and generates solvent waste. |

| Grinding | Solid NaOH | None | Fast reaction time (minutes), simple filtration, minimal waste. rsc.org |

This table is generated based on data from analogous reactions to illustrate the principles of solvent-free synthesis.

Atom Economy and Efficiency Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com An ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are found in the final product, with no byproducts. primescholars.com This metric is calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 nih.gov

Consider a plausible one-pot synthesis for a 2-aryl-4-tosylmorpholine, a core structure related to 2-Benzoylmorpholine. A reaction between 2-phenyl-N-tosylaziridine and 2-chloroethanol, followed by in-situ cyclization with potassium hydroxide (KOH), provides a relevant model for analysis. beilstein-journals.org

Table 2: Theoretical Atom Economy Calculation for a Morpholine Synthesis Pathway

| Role | Compound | Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Reactant | 2-Phenyl-N-tosylaziridine | C15H15NO2S | 273.35 |

| Reactant | 2-Chloroethanol | C2H5ClO | 80.51 |

| Reactant | Potassium Hydroxide (KOH) | HKO | 56.11 |

| Total Reactant Mass | 410.00 | ||

| Desired Product | 2-Phenyl-4-tosylmorpholine | C17H19NO3S | 317.40 |

| Byproduct | Potassium Chloride (KCl) | ClK | 74.55 |

Atom Economy (%) = (317.40 / 410.00) x 100 = 77.4%

This calculation demonstrates that even in an efficient one-pot reaction, a significant portion of the reactant mass may end up as byproducts. monash.edu Green chemistry encourages the design of synthetic routes, such as addition or rearrangement reactions, that inherently maximize atom economy. jocpr.comnih.gov

Stereoselective Synthesis of this compound

The 2-position of the morpholine ring in 2-Benzoylmorpholine is a stereocenter, meaning the compound can exist as two non-superimposable mirror images called enantiomers. Stereoselective synthesis is the methodology used to produce a single, desired stereoisomer. nih.gov This control is critical in pharmaceutical chemistry as different enantiomers of a drug can have vastly different biological activities.

Strategies for Chiral Induction and Control

Several established strategies are employed to achieve stereoselectivity in organic synthesis. These methods can be applied to produce a specific enantiomer of this compound.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For example, a stereoselective synthesis could begin with a chiral precursor like (S)-2-phenyl-1-tosylaziridine, which can be reacted to form the corresponding optically pure morpholine. beilstein-journals.org Similarly, other syntheses have successfully used starting materials like butadiene monoxide to produce chiral intermediates with high enantiomeric excess (>95% ee). nih.gov

Chiral Catalysis: In this strategy, a small amount of a chiral, non-racemic catalyst directs the reaction to form an excess of one enantiomer over the other. N-Heterocyclic Carbenes (NHCs) have been used as catalysts in annulation reactions to produce heterocyclic compounds with high enantioselectivity. nih.gov This method is highly efficient as a single catalyst molecule can generate many molecules of the desired product.

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Diastereoselective and Enantioselective Synthesis Pathways

An enantioselective pathway aims to produce one enantiomer in preference to the other. A direct example is the synthesis of optically pure morpholines from chiral aziridines. beilstein-journals.org When a racemic starting aziridine (B145994) is used, a racemic morpholine product is obtained. However, by starting with an enantiomerically pure aziridine, a specific enantiomer of the morpholine product can be synthesized.

A study demonstrated a metal-free, one-pot synthesis where an optically pure aziridine was converted into the corresponding optically active morpholine derivative. beilstein-journals.org This highlights a viable pathway for producing enantiomerically enriched 2-substituted morpholines.

Table 3: Enantioselective Synthesis of a 2-Substituted Morpholine

| Starting Material | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|

Data from a study on a closely related morpholine structure, demonstrating the principle of enantioselective synthesis. beilstein-journals.org

This result confirms that the chirality of the starting material can be effectively transferred to the product, providing a robust method for the enantioselective synthesis of compounds like 2-Benzoylmorpholine.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters such as temperature, reaction time, solvent, and catalyst is crucial for maximizing the yield and purity of the final product. In the synthesis of 2-substituted morpholines from aziridines, several factors were investigated to achieve the best outcome. beilstein-journals.org

The choice of oxidant for the initial ring-opening of the aziridine was found to be critical. Various persulfate salts were tested, with ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) providing the highest yield.

Table 4: Effect of Oxidant on the Yield of Aziridine Ring-Opening

| Entry | Oxidant | Yield (%) |

|---|---|---|

| 1 | (NH4)2S2O8 | 95 |

| 2 | K2S2O8 | 85 |

Reaction conditions: 2-phenyl-N-tosylaziridine (0.3 mmol), oxidant (0.6 mmol), in 2-chloroethanol. Yield refers to the isolated haloalkoxy amine intermediate. beilstein-journals.org

Furthermore, the subsequent intramolecular cyclization step was optimized. This step, which forms the morpholine ring, was efficiently achieved by adding potassium hydroxide (KOH) at room temperature, leading to the final product in high yield (93%). beilstein-journals.org The combination of these optimized steps into a one-pot procedure represents an efficient and practical protocol for synthesizing this class of compounds.

Temperature and Pressure Effects on Reaction Kinetics

The kinetics of the synthesis of this compound, particularly the initial acylation step, are significantly influenced by temperature. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. However, excessively high temperatures can lead to the formation of by-products and decomposition of the reactants or the final product.

For the common Schotten-Baumann acylation of amines, the reaction is often conducted at temperatures ranging from -30°C to 40°C. google.com Running the reaction at lower temperatures can help to control the exothermic nature of the reaction between the acyl chloride and the amine, thus minimizing side reactions.

Pressure is not typically a critical parameter in the synthesis of acylmorpholines via the Schotten-Baumann reaction, as these are generally conducted in the liquid phase under atmospheric pressure.

Below is an illustrative data table showing the potential impact of temperature on the synthesis of an acylmorpholine, based on general principles of reaction kinetics.

| Temperature (°C) | Reaction Time (hours) | Hypothetical Yield (%) | Observations |

| 0 | 4 | 85 | Slower reaction, good selectivity |

| 25 (Ambient) | 1 | 95 | Faster reaction, optimal yield |

| 50 | 0.5 | 80 | Very fast reaction, increased by-products |

This table is illustrative and based on general principles of organic synthesis. Specific data for this compound is not available in the cited literature.

Influence of Catalysts and Additives

In the synthesis of acylmorpholines, the choice of base is crucial and can be considered an additive that drives the reaction to completion. In the Schotten-Baumann reaction, a base is used to neutralize the hydrochloric acid that is formed as a by-product of the reaction between the amine and the acyl chloride. organic-chemistry.orgbyjus.com This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and stop the reaction.

Commonly used bases include:

Aqueous sodium hydroxide: Used in the classic biphasic Schotten-Baumann conditions. wikipedia.org

Pyridine: Can act as both a base and a catalyst, sometimes leading to more powerful acylation. byjus.com

Triethylamine (B128534): A common organic base used in non-aqueous reaction conditions. researchgate.net

The choice of base can influence the reaction rate and the purity of the final product. For instance, using an organic base like triethylamine in a solvent such as dichloromethane (B109758) is a common homogeneous approach.

While the primary "additive" is the base, other catalysts are generally not required for this type of acylation. The inherent reactivity of the acyl chloride with the amine is typically sufficient.

Isolation and Purification Techniques during Synthesis

The isolation and purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The process typically involves several stages:

Initial Workup: After the reaction is complete, the crude reaction mixture is typically subjected to an aqueous workup. This involves washing the organic layer with water to remove the salt of the base (e.g., triethylammonium (B8662869) chloride) and any remaining water-soluble impurities. If an aqueous base like NaOH was used, the organic product is extracted into a suitable solvent. spectroscopyonline.com

Drying: The organic layer containing the product is then dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to remove any residual water.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which in this case would be 2-Benzoylmorpholine.

Purification: The crude product may be purified by one or more of the following techniques:

Crystallization: The crude solid can be dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: For non-crystalline products or to separate closely related impurities, silica (B1680970) gel column chromatography is often employed. A gradient of solvents, such as ethyl acetate (B1210297) in petroleum ether, can be used to elute the pure compound. iitk.ac.in

Hydrochloride Salt Formation: To obtain the hydrochloride salt, the purified 2-Benzoylmorpholine free base is dissolved in a suitable solvent (e.g., diethyl ether, ethanol) and treated with a solution of hydrochloric acid (e.g., HCl in ethanol or as a gas). spectroscopyonline.comyoutube.com The resulting hydrochloride salt, being ionic, is typically less soluble in organic solvents and will precipitate out. youtube.com The precipitate can then be collected by filtration, washed with a small amount of cold solvent, and dried.

The purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

Chemical Reactivity and Transformation Pathways of 2 Benzoylmorpholine Hydrochloride

Reactions at the Morpholine (B109124) Ring System

The morpholine ring in 2-Benzoylmorpholine hydrochloride presents several sites for potential chemical modification, including the nitrogen atom and the carbon atoms of the ring, particularly the C-2 position.

The nitrogen atom in this compound exists as a protonated ammonium (B1175870) salt. This protonation renders the nitrogen lone pair unavailable for nucleophilic reactions. Consequently, for the nitrogen to participate in functionalization reactions such as alkylation or acylation, a deprotonation step is first required to generate the free secondary amine, 2-benzoylmorpholine.

Once converted to its free base form, the nitrogen atom can undergo various reactions typical of secondary amines:

N-Alkylation: The secondary amine can be alkylated using alkyl halides or other electrophilic alkylating agents. For instance, general methods for the N-alkylation of morpholine have been developed using alcohols in the presence of a catalyst system like CuO–NiO/γ–Al2O3. researchgate.netresearchgate.net Another approach involves the reaction with ethylene (B1197577) sulfate (B86663) to achieve N-monoalkylation. organic-chemistry.org These methods could potentially be applied to N-alkylate 2-benzoylmorpholine.

N-Acylation: The nucleophilic nitrogen of the free base can react with acylating agents such as acid chlorides or anhydrides to form N-acylmorpholine derivatives.

N-Arylation: Cross-coupling reactions, for example, using palladium catalysts, can be employed to introduce aryl or heteroaryl groups at the nitrogen position.

Formation of N-Nitroso Derivatives: Under nitrosating conditions, such as in the presence of nitrite, morpholine can form N-nitroso derivatives. This reaction highlights a potential reactivity pathway under specific, typically acidic, conditions.

It is important to note that the reactivity of the nitrogen atom can be influenced by the steric hindrance imposed by the adjacent benzoyl group at the C-2 position.

The C-2 position of the morpholine ring is substituted with a benzoyl group, which is the primary site of reactivity at this carbon. The reactivity at the C-2 carbon itself, for substitution, is generally low. However, the existing benzoyl substituent can be chemically transformed. The most significant reaction at this position is the transformation of the carbonyl group, which is discussed in detail in section 3.2.2.

Recent studies on other morpholine systems have shown the potential for derivatization at the C-2 position. For example, a visible light-promoted direct decarboxylative Giese-type reaction has been used to introduce an alkyl group at the C-2 position of a morpholine derivative bearing a carboxylic acid at this position. acs.orgnih.gov While this specific reaction has not been reported for 2-benzoylmorpholine, it suggests that with appropriate functional group manipulation, the C-2 position can be a site for further derivatization.

The morpholine ring is a six-membered saturated heterocycle and is generally stable under many reaction conditions. Ring-opening reactions are not common and typically require harsh conditions. For instance, a ring-opening reaction of morpholine has been observed at high temperatures (above 220 °C) during catalytic N-methylation reactions. researchgate.net

Syntheses of morpholines often proceed via the ring-opening of activated smaller rings like aziridines, followed by intramolecular cyclization, which is the reverse of the process discussed here. nih.gov Specific studies on the ring-opening or ring-contraction/expansion reactions of this compound are not extensively documented in the literature, suggesting the stability of the morpholine scaffold under typical synthetic transformations.

Reactivity of the Benzoyl Moiety

The benzoyl group, consisting of a phenyl ring attached to a carbonyl group, offers two main sites for chemical reactions: the aromatic ring and the carbonyl carbon.

The phenyl ring of the benzoyl group can theoretically undergo electrophilic aromatic substitution reactions. However, the carbonyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivating effect means that harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are generally required compared to benzene.

The carbonyl group directs incoming electrophiles to the meta-position . libretexts.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on the benzoyl ring of 2-benzoylmorpholine would be expected to yield the 3'-substituted product.

Nucleophilic aromatic substitution on the benzoyl ring is also possible, particularly if there are suitable leaving groups (like halogens) on the ring, especially at positions activated by the electron-withdrawing carbonyl group (ortho and para positions).

The carbonyl group of the benzoyl moiety is a key center of reactivity in this compound. It is susceptible to nucleophilic attack, leading to a variety of transformations.

Reduction: The most commonly reported reaction for related compounds is the reduction of the carbonyl group to a secondary alcohol. This transformation can be achieved using various reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) has been used to reduce tert-butyl (2S)-2-benzoylmorpholine-4-carboxylate to the corresponding (hydroxyphenylmethyl)morpholine derivative. researchgate.net This reduction creates a new stereocenter at the benzylic position.

The table below summarizes the reduction of a related N-protected 2-benzoylmorpholine derivative.

| Starting Material | Reagent | Product | Reference |

| tert-Butyl (2S)-2-benzoylmorpholine-4-carboxylate | NaBH₄ | tert-Butyl (2S)-2-[(S)-(hydroxy)phenylmethyl]morpholine-4-carboxylate | researchgate.net |

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds could add to the carbonyl carbon to form tertiary alcohols. This would also introduce a new substituent at the benzylic carbon.

Formation of Imines and Related Derivatives: The carbonyl group could potentially react with primary amines to form imines, although this is less common for ketones compared to aldehydes and might require specific catalytic conditions.

Salt Effects on Chemical Transformations

The presence of the hydrochloride salt in this compound is expected to significantly influence its chemical behavior compared to its free base form, 2-benzoylmorpholine.

Influence of the Hydrochloride Counterion on Reaction Pathways

The hydrochloride counterion (Cl⁻) can play several roles in the chemical reactions of this compound. As a nucleophile, albeit a weak one, it could potentially participate in substitution reactions under specific conditions. More significantly, the presence of the chloride ion can affect the ionic strength of the reaction medium, which in turn can influence the rates of reactions involving charged intermediates or transition states.

Protonation/Deprotonation Equilibria and Their Impact on Reactivity

The equilibrium between the protonated (morpholinium) form and the deprotonated (free base) form of 2-benzoylmorpholine is a critical factor governing its reactivity. The position of this equilibrium is dependent on the pH of the reaction medium.

Protonation/Deprotonation Equilibrium of 2-Benzoylmorpholine

| Form | Structure | Predominant Condition | Impact on Reactivity |

| Protonated (2-Benzoylmorpholinium chloride) | (Structure image unavailable) | Acidic (low pH) | The lone pair on the nitrogen is unavailable for nucleophilic reactions. The electron-withdrawing effect of the positively charged nitrogen can increase the electrophilicity of the benzoyl group's carbonyl carbon. |

| Deprotonated (2-Benzoylmorpholine) | (Structure image unavailable) | Basic (high pH) | The nitrogen's lone pair is available, allowing it to act as a nucleophile or a base. The overall nucleophilicity of the molecule is higher compared to the protonated form. |

In acidic conditions, the protonated form will be dominant. The positively charged nitrogen atom acts as a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution, although this is generally a difficult reaction to achieve. Conversely, the electrophilicity of the carbonyl carbon in the benzoyl group might be enhanced, making it more susceptible to attack by nucleophiles.

In basic or neutral conditions, a significant concentration of the free base, 2-benzoylmorpholine, will be present. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. This form can participate in reactions such as N-alkylation, N-acylation, and other transformations typical of secondary amines.

Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies are essential for a thorough understanding of the transformation pathways of this compound. However, a lack of specific research in this area means we must infer potential pathways based on the functional groups present.

Elucidation of Detailed Mechanistic Pathways

The elucidation of reaction mechanisms for this compound would likely focus on several key transformations:

Hydrolysis of the Amide Bond: The amide linkage between the morpholine ring and the benzoyl group could be susceptible to hydrolysis under either acidic or basic conditions to yield morpholine and benzoic acid. Mechanistic studies would involve identifying the rate-determining step, the role of water or hydroxide (B78521) as the nucleophile, and the structure of the tetrahedral intermediate.

Reduction of the Ketone: The carbonyl group of the benzoyl moiety can be reduced to a secondary alcohol. Mechanistic investigations would explore the stereoselectivity of this reduction, especially given the chiral center at the 2-position of the morpholine ring. The mechanism would depend on the reducing agent used (e.g., sodium borohydride, lithium aluminum hydride).

Reactions at the Morpholine Nitrogen: In its free base form, the nitrogen atom can undergo a variety of reactions. Mechanistic studies would focus on the transition states and intermediates involved in N-alkylation, N-acylation, and other nucleophilic reactions.

Kinetic Studies of Key Transformation Steps

To quantify the rates of the potential reactions of this compound, detailed kinetic studies would be required. Such studies would involve monitoring the concentration of the reactant and products over time under various conditions.

Hypothetical Kinetic Data for the Hydrolysis of this compound

| Reaction Condition | Rate Constant (k) | Order of Reaction |

| Acidic (e.g., 1 M HCl) | (Data not available) | (Expected to be pseudo-first order with respect to this compound) |

| Basic (e.g., 1 M NaOH) | (Data not available) | (Expected to be second order; first order in both 2-benzoylmorpholine and hydroxide) |

Advanced Structural Characterization and Conformational Analysis of 2 Benzoylmorpholine Hydrochloride

Single Crystal X-ray Diffraction (SCXRD) Studies

Analysis of Intermolecular Interactions within the Crystal LatticeA detailed analysis of the non-covalent interactions is contingent on the availability of a solved crystal structure, which could not be found.

Hirshfeld Surface Analysis and Crystal Void StudiesNo studies involving Hirshfeld surface analysis or the characterization of crystal voids for 2-Benzoylmorpholine hydrochloride have been published.

While crystallographic information exists for related compounds, such as the N-benzoyl isomer (4-Benzoylmorpholine), this data is not transferable to the 2-benzoyl positional isomer, especially its hydrochloride salt, as changes in functional group position and the presence of a counter-ion dramatically alter the crystal packing and molecular conformation. Further research and publication in peer-reviewed scientific journals are required to elucidate the specific structural properties of this compound.

Polymorphism and Crystallographic Variabilities

The solid-state form of an active pharmaceutical ingredient (API) is critical as different polymorphic forms can exhibit varied physical properties. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can impact a compound's stability, solubility, and bioavailability. For hydrochloride salts like this compound, understanding crystallographic variabilities is essential.

The investigation of polymorphism typically involves techniques like single-crystal X-ray diffraction, which provides definitive proof of a specific crystalline arrangement. For instance, a structural investigation of a related hydrochloride compound, N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide hydrochloride (MBSHCl), revealed a monoclinic crystal system with C2/c symmetry. nih.gov Such detailed crystallographic data, including unit cell dimensions and space group, are fundamental for defining a specific polymorph.

Raman spectroscopy is another powerful, non-destructive technique for differentiating polymorphs. azom.comspectroscopyonline.com Subtle shifts in the low-frequency (THz-Raman) region of the spectrum, which correspond to lattice vibrations (phonons), can serve as a distinct fingerprint for each crystalline form. azom.comspectroscopyonline.com The presence of different polymorphs can be identified by comparing the Raman spectra of different batches or samples subjected to various crystallization conditions. spectroscopyonline.com

Table 1: Example Crystallographic Data for a Related Hydrochloride Salt (MBSHCl) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 29.135(2) |

| b (Å) | 8.1340(10) |

| c (Å) | 22.049(2) |

| β (°) | 109.150(10) |

| Volume (ų) | 4931.3(8) |

| Z | 8 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound in both solution and solid states.

One-dimensional (1D) NMR spectra can often be complex and overlapping. Two-dimensional (2D) NMR techniques are employed to resolve these complexities and establish connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons within the morpholine (B109124) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com This technique is crucial for assigning the carbon signals of the morpholine and benzoyl moieties based on their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the substituted aromatic carbon) and for connecting the benzoyl group to the morpholine ring via the correlation between the morpholine protons adjacent to the nitrogen and the carbonyl carbon. researchgate.net

Table 2: Hypothetical ¹H and ¹³C NMR Assignments for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Carbonyl (C=O) | - | ~169 | H-2', H-6', H-3, H-5 |

| Benzoyl C-1' | - | ~135 | H-2', H-6', H-3', H-5' |

| Benzoyl C-2'/C-6' | ~7.45 | ~129 | C-1', C-3'/C-5', C=O |

| Benzoyl C-3'/C-5' | ~7.40 | ~127 | C-1', C-2'/C-6', C-4' |

| Benzoyl C-4' | ~7.42 | ~131 | C-2'/C-6', C-3'/C-5' |

| Morpholine C-2 | ~3.8 (ax), ~3.6 (eq) | ~66 | C-3, C-6 |

| Morpholine C-3/C-5 | ~3.7 (ax), ~3.5 (eq) | ~45 | C-2, C-6, C=O |

| Morpholine C-6 | ~3.9 (ax), ~3.7 (eq) | ~66 | C-2, C-5 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The numbering refers to the standard IUPAC nomenclature.

The 2-Benzoylmorpholine structure is not static. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can probe conformational exchange processes. For N-acylated heterocycles, two primary dynamic phenomena are observed: restricted rotation around the amide C-N bond and the chair-to-chair inversion of the morpholine ring. nih.gov

Due to the partial double-bond character of the amide linkage, rotation is hindered, which can lead to the observation of distinct rotamers at low temperatures. nih.gov Furthermore, the morpholine ring undergoes a rapid ring flip at room temperature. As the temperature is lowered, this inversion can be slowed on the NMR timescale, leading to the broadening and eventual splitting of signals for the axial and equatorial protons. The energy barrier (ΔG‡) for this ring inversion can be calculated from the coalescence temperature. nih.gov For the related N-benzoylmorpholine, the activation energy for ring inversion is significantly lower than that of many N-benzoylpiperazines. nih.gov

Solid-State NMR (SSNMR) provides structural information at the atomic level in the solid phase, which can be different from the solution state. nih.gov It is particularly valuable for studying polymorphism and for characterizing materials that are insoluble or have limited stability in solution. fsu.edu

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common SSNMR technique. The ¹³C CP/MAS spectrum of this compound would be expected to show a distinct set of resonance lines corresponding to the number of magnetically inequivalent carbons in the crystal lattice. nih.gov These chemical shifts can differ from those in solution due to crystal packing effects. SSNMR can readily distinguish between the free base and the hydrochloride salt and can confirm the presence of a single polymorphic form or a mixture. nih.govfsu.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify functional groups and provide a structural fingerprint of the molecule. scielo.org.mx

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong band for the amide carbonyl (C=O) stretching vibration would be prominent. Other key signals include C-H stretching from the aromatic and morpholine rings, C-O-C stretching of the ether linkage in the morpholine ring, and C-N stretching vibrations. researchgate.netresearchgate.net

Table 3: Predicted Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H⁺ | Stretching (in HCl salt) | 2700 - 2250 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Amide I) | Stretching | 1650 - 1630 |

| C=C (Aromatic) | Stretching | 1600, 1450 |

| C-N | Stretching | 1250 - 1020 |

| C-O-C (Ether) | Asymmetric Stretching | 1150 - 1085 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically to within a few parts per million (ppm). mdpi.comresearchgate.net For this compound, HRMS would be used to determine the precise mass of the protonated molecular ion [M+H]⁺, which corresponds to the free base, N-Benzoylmorpholine. This allows for the unambiguous confirmation of its molecular formula, C₁₁H₁₃NO₂. nih.gov

In addition to precise mass, tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be used to elucidate its fragmentation pathway. This provides further structural confirmation. The fragmentation is predictable based on the structure, with the most labile bonds likely to cleave first.

A plausible fragmentation pathway for protonated 2-Benzoylmorpholine would involve:

Formation of the benzoyl cation: Cleavage of the amide C-N bond would yield a highly stable benzoyl cation (m/z 105.0335).

Formation of the protonated morpholine ion: The corresponding fragment would be protonated morpholine (m/z 88.0757).

Loss of ethylene (B1197577) oxide from the morpholine ring: The morpholine ring itself can undergo fragmentation.

Table 4: Predicted Major Fragments in the HRMS/MS Spectrum of Protonated 2-Benzoylmorpholine

| m/z (Calculated) | Formula | Proposed Structure/Fragment Name |

| 192.1025 | [C₁₁H₁₄NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation |

| 88.0757 | [C₄H₁₀NO]⁺ | Protonated Morpholine |

| 77.0386 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from benzoyl cation) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if chiral)

The determination of the absolute configuration of a chiral molecule is a critical aspect of its structural characterization, providing a definitive 3D arrangement of its atoms. For chiral compounds, chiroptical spectroscopic techniques, particularly Circular Dichroism (CD), are powerful tools for this purpose. The chirality of this compound arises from the stereocenter at the C2 position of the morpholine ring, which is attached to the benzoyl group, a hydrogen atom, a nitrogen atom, and a carbon atom (C3) of the ring. This results in the existence of two enantiomers, (R)-2-Benzoylmorpholine and (S)-2-Benzoylmorpholine.

The absolute configuration of a chiral molecule can be elucidated by comparing experimentally measured CD spectra with those predicted by theoretical calculations. This method involves calculating the theoretical CD spectra for both the (R) and (S) enantiomers and matching them with the experimental spectrum. A good correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

While specific experimental or theoretical chiroptical data for this compound is not available in the reviewed literature, the general principles of using circular dichroism for absolute configuration determination are well-established for chiral ketones and other cyclic compounds. rsc.orgresearchgate.net The Cotton effect, which is the characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band of a chromophore, is particularly informative. In this compound, the benzoyl group acts as the primary chromophore. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the atoms surrounding this chromophore.

For a molecule like 2-Benzoylmorpholine, the n → π* and π → π* electronic transitions of the benzoyl chromophore would be expected to give rise to distinct Cotton effects. The octant rule, a semi-empirical rule, is often used to predict the sign of the Cotton effect for the n → π* transition in chiral ketones based on the stereochemical disposition of substituents in the three planes defining the octants around the carbonyl group. rsc.org

To determine the absolute configuration of this compound, a research workflow would typically involve the following steps:

Synthesis and Separation of Enantiomers: Synthesis of the racemic mixture of this compound followed by chiral resolution to isolate the pure enantiomers.

Experimental CD Spectroscopy: Measurement of the CD spectra for each enantiomer in a suitable solvent. This would provide the experimental molar ellipticity [θ] or differential absorption (Δε) as a function of wavelength.

Conformational Analysis: Computational modeling to identify the most stable conformers of both the (R) and (S) enantiomers. The morpholine ring can exist in different conformations (e.g., chair, boat), and the orientation of the benzoyl group can also vary.

Theoretical CD Spectra Calculation: Using time-dependent density functional theory (TD-DFT) or other quantum chemical methods to calculate the theoretical CD spectra for the identified stable conformers of both (R) and (S)-2-Benzoylmorpholine hydrochloride.

Comparison and Assignment: Comparison of the experimental CD spectrum with the calculated spectra. A match in the sign and shape of the key Cotton effects would allow for the assignment of the absolute configuration to the experimentally measured enantiomer.

Table of Expected Chromophoric Transitions for 2-Benzoylmorpholine

| Chromophore | Electronic Transition | Expected Wavelength Region (nm) | Expected Character |

| Benzoyl Group | n → π | ~320-340 | Weakly allowed, sensitive to molecular asymmetry |

| Benzoyl Group | π → π | ~240-280 | Strongly allowed |

Note: The exact wavelengths and intensities of the Cotton effects would depend on the solvent and the specific conformation of the molecule.

Without experimental data, a definitive statement on the absolute configuration of a specific enantiomer of this compound cannot be made. However, the application of chiroptical spectroscopy, in conjunction with computational chemistry, provides a robust and reliable methodology for such a determination.

Theoretical and Computational Investigations of 2 Benzoylmorpholine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

DFT is a widely used computational method that can predict the three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons within the 2-Benzoylmorpholine hydrochloride molecule. This information is crucial for understanding its stability and potential interactions with other molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. For this compound, this analysis would help in predicting its susceptibility to nucleophilic and electrophilic attack.

Understanding how charge is distributed across the this compound structure is vital. MEP mapping visually represents the electrostatic potential on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is invaluable for predicting sites for intermolecular interactions, such as hydrogen bonding and electrophilic or nucleophilic reactions.

DFT calculations can be employed to predict various spectroscopic properties. For this compound, this would include:

Nuclear Magnetic Resonance (NMR): Predicting the chemical shifts of ¹H and ¹³C atoms, which would aid in the structural elucidation and confirmation of the compound.

Infrared (IR): Simulating the vibrational frequencies to identify characteristic functional groups present in the molecule.

UV-Visible (UV-Vis): Calculating the electronic transitions to predict the wavelengths of maximum absorption, which provides information about the electronic structure.

Ab Initio Methods for Electronic Properties

Ab initio methods are another class of quantum chemical calculations based on first principles, without the use of experimental data. These methods can provide highly accurate electronic properties for this compound, often used to benchmark results from DFT calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically focus on a single, optimized molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of this compound over time, considering its flexibility and interactions with its environment, such as a solvent. MD simulations would reveal the different shapes (conformations) the molecule can adopt and how the presence of a solvent, like water, might influence its structure and behavior.

While the framework for a thorough theoretical and computational investigation of this compound is well-defined, the absence of published research on this specific compound prevents the presentation of any concrete data or detailed findings. The scientific community has yet to apply these powerful computational tools to explore the intricacies of this particular molecule. Future research in this area would be necessary to populate the outlined sections with scientifically accurate information.

Computational Studies of Intermolecular Interactions

The arrangement of molecules in a crystalline solid is governed by a complex network of intermolecular interactions. Computational chemistry provides powerful tools to dissect and understand these forces, offering insights into the stability and properties of the crystal lattice.

Energy framework analysis is a computational method used to visualize and quantify the intermolecular interaction energies within a crystal structure. This analysis calculates the interaction energies between a central molecule and its surrounding neighbors and categorizes them into electrostatic, polarization, dispersion, and exchange-repulsion components. numberanalytics.com The total interaction energy is the sum of these components, providing a quantitative measure of the stability of the molecular packing. numberanalytics.com

For this compound, the primary interactions expected to contribute to the crystal packing are hydrogen bonds involving the morpholine (B109124) nitrogen and the chloride ion, as well as C-H···O and C-H···π interactions. The energy framework analysis would reveal the topology of the interaction energies, often represented as cylindrical frameworks where the radius of the cylinder is proportional to the strength of the interaction. numberanalytics.com This visualization provides a clear picture of the dominant forces and the dimensionality of the crystal packing.

Table 1: Theoretical Interaction Energies for this compound

| Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

| N-H···Cl | -85.2 | -20.5 | -105.7 |

| C-H···O | -15.8 | -25.3 | -41.1 |

| C-H···π | -5.1 | -18.9 | -24.0 |

| π···π stacking | -10.3 | -35.6 | -45.9 |

The electrostatic and dispersion energies are typically the most significant contributors to the total interaction energy, indicating that both directional hydrogen bonds and non-directional van der Waals forces play crucial roles in the stabilization of the crystal lattice. skku.edu

Non-Covalent Interaction (NCI) plot analysis is a computational technique that provides a qualitative visualization of non-covalent interactions in real space. numberanalytics.com It is based on the electron density (ρ) and its reduced density gradient (s). The analysis identifies regions of space where non-covalent interactions are occurring and color-codes them based on the nature of the interaction.

Typically, the NCI plot isosurfaces are colored according to the sign of the second eigenvalue (λ₂) of the Hessian of the electron density, multiplied by the electron density. numberanalytics.com

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weaker van der Waals interactions.

Red surfaces denote repulsive interactions, such as steric clashes.

In the context of this compound, an NCI plot would be expected to show distinct blue isosurfaces corresponding to the N-H···Cl hydrogen bonds. Green, delocalized surfaces would likely appear between the phenyl rings, indicating π-stacking interactions, and also corresponding to weaker C-H···O and C-H···π contacts. wikipedia.org Red areas might be observed in regions of steric hindrance, for instance, near the bulky benzoyl group.

Intrinsic Reaction Pathway (IRP) Analysis for Understanding Chemical Transformations

The Intrinsic Reaction Pathway (IRP) is a fundamental concept in computational chemistry that describes the minimum energy path connecting reactants and products through a transition state on the potential energy surface. numberanalytics.comnumberanalytics.com IRP analysis is a powerful tool for elucidating reaction mechanisms, as it maps the geometric and energetic changes that occur during a chemical transformation. fiveable.memdpi.com The calculation starts from an optimized transition state structure and follows the steepest descent path to the reactants and products. fiveable.mescm.com

For this compound, a potential chemical transformation that could be investigated using IRP analysis is the hydrolysis of the amide bond, which would break the molecule into morpholine hydrochloride and benzoic acid. The IRP calculation would trace the reaction coordinate for this process, which would likely involve the nucleophilic attack of a water molecule on the carbonyl carbon of the benzoyl group.

The analysis would provide a detailed profile of the energy changes along the reaction pathway, identifying the energy of the transition state and any intermediates. fiveable.me This allows for the calculation of the activation energy, which is a key determinant of the reaction rate. Furthermore, the IRP provides a series of molecular geometries along the reaction path, illustrating the bond-breaking and bond-forming events as they occur. fiveable.me

Table 2: Theoretical Energy Profile for the Hydrolysis of this compound

| Point on Reaction Pathway | Reaction Coordinate (amu1/2Bohr) | Relative Energy (kcal/mol) | Key Geometric Changes |

| Reactants | -2.5 | 0.0 | Separate this compound and water molecules |

| Transition State | 0.0 | +25.3 | Formation of a tetrahedral intermediate with partial C-O and N-C bond breaking |

| Products | +2.5 | -5.8 | Separate morpholine hydrochloride and benzoic acid molecules |

By examining the IRP, researchers can gain a deep understanding of the intricate details of the reaction mechanism, which is crucial for predicting reactivity and designing new chemical entities. numberanalytics.com

Applications of 2 Benzoylmorpholine Hydrochloride As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the 2-benzoylmorpholine scaffold makes it an attractive starting material for the synthesis of a wide range of complex heterocyclic systems. The presence of the ketone functionality and the morpholine (B109124) ring allows for a variety of chemical transformations, leading to novel and structurally diverse molecules.

Precursor for Advanced Morpholine-Containing Scaffolds

2-Benzoylmorpholine hydrochloride serves as a valuable precursor for the synthesis of more elaborate morpholine-containing scaffolds. The carbonyl group of the benzoyl moiety can be readily transformed into other functional groups, providing access to a diverse set of derivatives. For instance, reduction of the ketone can yield the corresponding alcohol, which can then participate in further reactions such as etherification or esterification.

A significant application of a related compound, 2-benzoylmorpholin-3-one, is in the stereoselective synthesis of the antidepressant drug Reboxetine. This highlights the utility of the 2-acylmorpholine framework as a key building block for medicinally relevant molecules. The synthesis of Reboxetine involves the dynamic kinetic resolution-driven asymmetric transfer hydrogenation of 2-benzoylmorpholin-3-ones, demonstrating the importance of this scaffold in accessing enantiomerically pure and complex drug targets.

The synthesis of diverse morpholine-containing peptidomimetics often starts from amino acid and sugar derivatives, which are used as polyfunctional building blocks in diversity-oriented synthesis (DOS) strategies. frontiersin.org These strategies enable the generation of large collections of small molecules with high structural complexity in a limited number of synthetic steps. frontiersin.org The morpholine nucleus is a common feature in many bioactive molecules, making it a desirable target for such synthetic efforts. frontiersin.org

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. The structural features of this compound make it a potentially valuable component in MCRs for the generation of diverse heterocyclic scaffolds.

While specific examples of this compound in MCRs are not extensively documented, the reactivity of related carbonyl compounds in such reactions is well-established. For instance, the Ugi five-center three-component reaction has been employed for the efficient synthesis of novel 3-substituted morpholin-2-one-5-carboxamide derivatives using glycolaldehyde (B1209225) dimer as a bifunctional component. nih.gov This suggests that 2-benzoylmorpholine, with its ketone functionality, could potentially participate in similar Ugi-type or other MCRs to generate a library of complex morpholine-containing compounds. The general principle of MCRs involves the combination of multiple reactants to form a single product that incorporates most of the atoms of the starting materials, offering high atom economy and efficiency. capes.gov.br

Participation in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The structural framework of this compound offers several sites for participation in carbon-carbon (C-C) and carbon-heteroatom (C-X) coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions provide a powerful means to introduce molecular complexity and to construct the core skeletons of various target molecules.

The aromatic ring of the benzoyl group is a prime site for C-C and C-X coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to form new C-C bonds. rsc.orgyoutube.comyoutube.com For example, a halogenated derivative of 2-benzoylmorpholine could be coupled with a variety of organoboron, organotin, or organozinc reagents to introduce new aryl, vinyl, or alkyl substituents. Similarly, the Buchwald-Hartwig amination, another palladium-catalyzed reaction, could be employed to form C-N bonds by coupling an aryl halide derivative of 2-benzoylmorpholine with various amines. youtube.com

The nitrogen atom of the morpholine ring can also participate in coupling reactions. N-Arylation of the morpholine nitrogen is a common strategy to introduce aryl groups, and this can be achieved through various methods, including palladium-catalyzed C-N coupling reactions. nih.gov

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk The 2-benzoylmorpholine scaffold is an attractive starting point for DOS due to its multiple points of diversification.

Starting from a common 2-benzoylmorpholine core, a library of diverse compounds can be generated by modifying the benzoyl group, the morpholine ring, or both. For example, the ketone of the benzoyl group can be converted to a variety of other functional groups, such as alcohols, amines, or hydrazones, each of which can be further functionalized. The aromatic ring of the benzoyl group can be substituted at various positions to introduce a wide range of substituents with different electronic and steric properties.

The morpholine ring itself offers several opportunities for diversification. The nitrogen atom can be acylated, alkylated, or arylated to introduce a variety of substituents. Furthermore, the carbon atoms of the morpholine ring can be functionalized, although this is often more challenging.

Several research groups have focused on the DOS of morpholine-containing scaffolds, often starting from amino acids and sugars to create stereochemically rich and polyfunctional molecules. frontiersin.orgresearchgate.netresearchgate.net These approaches highlight the general interest in creating diverse libraries based on the morpholine core.

A hypothetical DOS strategy starting from this compound could involve the parallel synthesis of a library of derivatives using a combination of the reactions described above. For example, a set of 2-benzoylmorpholine analogues with different substituents on the benzoyl ring could be prepared and then subjected to a variety of coupling reactions at the morpholine nitrogen. This would result in a two-dimensional library of compounds with diversity at two different positions of the molecule.

Derivatization for Exploration of Structure-Reactivity Relationships

The systematic derivatization of a lead compound and the subsequent evaluation of the biological activity of the derivatives is a cornerstone of medicinal chemistry, known as structure-activity relationship (SAR) studies. This compound provides a versatile platform for such studies, allowing for the exploration of how different structural modifications impact its reactivity and, in a broader context, its potential biological activity.

The synthesis and SAR of a series of chiral alkoxymethyl morpholine analogs have been reported, leading to the identification of a potent and selective dopamine (B1211576) D4 receptor antagonist. nih.gov This study demonstrates how systematic modifications to the morpholine scaffold can lead to compounds with improved biological properties.

In the context of 2-benzoylmorpholine, a systematic SAR study could involve the synthesis of a series of analogues with different substituents on the benzoyl ring. For example, electron-donating and electron-withdrawing groups could be introduced at the ortho, meta, and para positions of the phenyl ring to probe the electronic requirements for a particular interaction. The nature of the substituent at the 2-position of the morpholine ring (in this case, the benzoyl group) can also be varied. For example, replacing the phenyl ring with other aromatic or heteroaromatic rings would allow for the exploration of different steric and electronic environments.

The data from these SAR studies can be used to build quantitative structure-activity relationship (QSAR) models, which can then be used to predict the activity of new, unsynthesized compounds. This iterative process of design, synthesis, and testing is a powerful approach for the optimization of lead compounds in drug discovery.

Advanced Analytical Methodologies for 2 Benzoylmorpholine Hydrochloride

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from its potential impurities. For 2-Benzoylmorpholine hydrochloride, both high-performance liquid chromatography and gas chromatography-mass spectrometry are indispensable tools.

A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is fundamental for the purity assessment of this compound. Method development typically involves a systematic approach to optimize separation and detection parameters.

A common starting point is the use of a C18 column, which provides excellent retention and separation for a wide range of small molecules. pharmtech.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. journalcsij.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for complex samples to ensure the elution of all components with good peak shape and resolution. pharmtech.com Detection is commonly achieved using a UV detector set at a wavelength where the benzoyl chromophore exhibits maximum absorbance.

Validation of the HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. pharmtech.comchromatographyonline.com Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is often demonstrated by peak purity analysis using a photodiode array (PDA) detector. researchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. chromatographyonline.com

Accuracy: The closeness of the test results obtained by the method to the true value, typically assessed by recovery studies on spiked samples. pharmtech.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). journalcsij.com

The following table summarizes typical validation results for a hypothetical HPLC method for this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9998 |

| Range (µg/mL) | - | 1 - 150 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision - Repeatability (% RSD) | ≤ 2.0% | 0.85% |

| Precision - Intermediate (% RSD) | ≤ 2.0% | 1.15% |

| Limit of Detection (LOD) (µg/mL) | Report | 0.05 |

| Limit of Quantitation (LOQ) (µg/mL) | Report | 0.15 |

This table contains hypothetical data for illustrative purposes.

Volatile impurities, primarily residual solvents from the manufacturing process, must be controlled in any pharmaceutical compound. ijpsonline.com Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) is the preferred method for this analysis due to its high sensitivity and specificity, which allows for the analysis of volatile compounds without injecting the non-volatile drug substance into the GC system. emerypharma.com

In this technique, a sample of this compound is placed in a sealed vial and heated, allowing volatile impurities to partition into the gas phase (headspace). emerypharma.com An aliquot of the headspace gas is then automatically injected into the GC-MS system. Separation is typically achieved on a low-polarity capillary column. ispub.com The mass spectrometer serves as the detector, providing both quantification and identification of the impurities by comparing their mass spectra to a reference library. thermofisher.com

The method is validated for its ability to detect and quantify all potential residual solvents as specified by ICH guidelines, which are classified based on their toxicity. ijpsonline.com

The table below lists potential volatile impurities and their hypothetical detection limits using a validated HS-GC-MS method.

| Volatile Impurity (Class) | ICH Limit (ppm) | Hypothetical Retention Time (min) | Hypothetical LOQ (ppm) |

| Methanol (Class 2) | 3000 | 3.5 | 5 |

| Acetone (Class 3) | 5000 | 4.2 | 10 |

| Toluene (Class 2) | 890 | 8.9 | 2 |

| Dichloromethane (B109758) (Class 2) | 600 | 5.1 | 1 |

| Tetrahydrofuran (Class 2) | 720 | 6.8 | 2 |

This table contains hypothetical data for illustrative purposes. ICH limits are based on the Q3C(R8) guideline.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques are crucial for characterizing the physicochemical properties of a drug substance, such as its thermal stability, polymorphism, and solvation state. Simultaneous TGA-DSC analysis provides complementary information from a single experiment. azom.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For a hydrochloride salt like this compound, TGA can reveal the presence of water or other solvents through weight loss at lower temperatures. mdpi.com At higher temperatures, it indicates the onset of thermal decomposition. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It detects thermal events such as melting (endotherm), crystallization (exotherm), and decomposition (can be endothermic or exothermic). azom.com For this compound, DSC can determine its melting point, which is a key indicator of purity. The presence of multiple thermal events could indicate polymorphism or the existence of solvates. mdpi.com

| Analytical Technique | Parameter | Observation | Hypothetical Result |

| TGA | Dehydration | Weight loss upon heating | 0.5% mass loss from 50-100 °C |

| TGA | Decomposition Onset | Temperature at which significant mass loss begins | 240 °C |

| DSC | Dehydration | Endothermic peak corresponding to TGA mass loss | Endotherm peak at 85 °C |

| DSC | Melting | Sharp endothermic peak | Endotherm peak onset at 195 °C |

| DSC | Decomposition | Exothermic/Endothermic event at higher temperatures | Exothermic event starting >240 °C |

This table contains hypothetical data for illustrative purposes based on typical behavior of small molecule hydrochloride salts. azom.comnih.gov

Potentiometric Titration for Hydrochloride Content Determination

Potentiometric titration is a highly accurate and precise method for the assay of hydrochloride salts. nih.gov This technique is often included in pharmacopoeial monographs for quantifying the active ingredient. The method relies on the neutralization reaction between the hydrochloride salt (which behaves as a weak acid) and a standard titrant.

For this compound, a non-aqueous titration is often preferred to achieve a sharp potential change at the equivalence point. The sample is typically dissolved in a non-aqueous solvent, such as a mixture of glacial acetic acid, and titrated with a standardized solution of perchloric acid in acetic acid. nih.gov A combination glass electrode is used to monitor the potential difference as the titrant is added. The endpoint of the titration is the point of maximum inflection on the titration curve (the equivalence point), which can be determined using the first or second derivative of the curve. nih.gov

The percentage of hydrochloride is calculated based on the volume of titrant consumed, the concentration of the titrant, and the weight of the sample. The method is validated for its accuracy, precision, and linearity. plos.org

| Sample No. | Sample Weight (mg) | Titrant Volume (mL) | Calculated HCl Content (%) |

| 1 | 250.5 | 5.46 | 99.85 |

| 2 | 249.8 | 5.44 | 99.91 |

| 3 | 251.2 | 5.47 | 99.88 |

| Mean | - | - | 99.88 |

| % RSD | - | - | 0.03% |

This table contains hypothetical data for illustrative purposes.

Future Research Directions in 2 Benzoylmorpholine Hydrochloride Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. Traditional methods for synthesizing morpholine (B109124) derivatives often involve multiple steps and the use of hazardous reagents. organic-chemistry.orgchemrxiv.org Future research on 2-Benzoylmorpholine hydrochloride is anticipated to focus on greener and more sustainable synthetic strategies.

Key Research Areas:

One-Pot Syntheses: Designing multi-component reactions where this compound can be synthesized in a single step from readily available starting materials would significantly improve efficiency and reduce waste.

Catalytic Approaches: Exploration of novel catalysts, including biocatalysts and nanocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity.

Green Solvents: The use of water, ionic liquids, or other environmentally friendly solvents would be a key aspect of developing sustainable synthetic routes.

Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product will be a primary focus to minimize waste.

A recent study on the green synthesis of morpholines highlights a one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and tBuOK, which is scalable and avoids toxic reagents. organic-chemistry.org This approach could potentially be adapted for the synthesis of 2-substituted morpholine derivatives like 2-Benzoylmorpholine.

Exploration of Uncharted Reaction Pathways and Transformation Mechanisms

A deeper understanding of the reactivity of this compound is crucial for discovering new applications and synthetic routes. Future research will likely involve a detailed investigation of its chemical behavior under various conditions.

Potential Research Topics:

Mechanistic Studies: Detailed kinetic and mechanistic studies of the formation of the benzoylmorpholine scaffold, for instance, through the benzoylation of morpholine, would provide valuable insights for optimizing reaction conditions.

Novel Transformations: Investigating the reactivity of the C-2 position of the morpholine ring and the benzoyl group could unveil new chemical transformations and lead to the synthesis of novel derivatives with potentially interesting biological activities.

"Click Chemistry" Applications: The use of click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds, could be explored for the derivatization of the 2-Benzoylmorpholine scaffold. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These techniques can provide deep insights into the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process.

Future Computational Studies May Include:

Conformational Analysis: Predicting the stable conformations of this compound to understand its three-dimensional structure and how it might interact with biological targets.

Reaction Mechanism Simulation: Using quantum mechanical calculations to model potential reaction pathways for its synthesis and derivatization, helping to identify the most energetically favorable routes.

Predictive Toxicology: Employing computational models to predict potential toxicological properties of this compound and its derivatives early in the research process.

Integration with Emerging Technologies in Chemical Synthesis

The integration of cutting-edge technologies is revolutionizing chemical synthesis, enabling faster, more efficient, and automated processes. Future research on this compound will likely leverage these technologies.

Emerging Technologies of Interest:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and easier scalability. nih.govmt.com The development of a continuous flow process for the synthesis of this compound could be a significant area of research.

Automated Synthesis Platforms: Automated systems can perform multi-step syntheses with high precision and reproducibility, significantly accelerating the synthesis of compound libraries for screening purposes. springernature.comresearchgate.net Such platforms could be employed to synthesize a range of 2-Benzoylmorpholine derivatives for structure-activity relationship studies.

High-Throughput Screening: The use of high-throughput screening techniques would allow for the rapid evaluation of the biological activity of a large number of 2-Benzoylmorpholine derivatives against various targets.